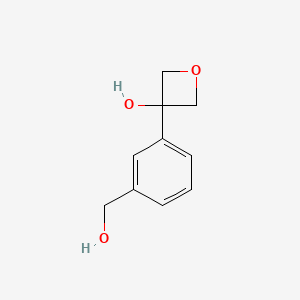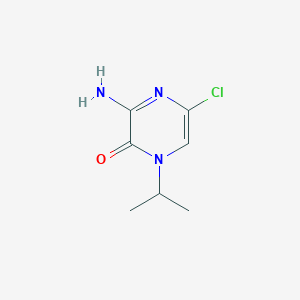
2,4,6,8-Tetramethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8-Tetramethylquinoline is a heterocyclic aromatic organic compound with the molecular formula C13H15N. It belongs to the quinoline family, which is known for its wide range of biological and industrial applications. The compound is characterized by the presence of four methyl groups attached to the quinoline ring, which significantly influences its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Tetramethylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition-metal catalyzed reactions, such as those involving palladium or copper, are frequently used to facilitate the formation of the quinoline ring. These methods are optimized for large-scale production to meet the demands of various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6,8-Tetramethylquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nitration typically uses nitric acid and sulfuric acid, while halogenation can be achieved using halogens or halogenating agents.
Major Products Formed:
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Nitroquinolines, halogenated quinolines
Applications De Recherche Scientifique
2,4,6,8-Tetramethylquinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,6,8-Tetramethylquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it is believed to interfere with cell proliferation pathways, leading to apoptosis of cancer cells .
Comparaison Avec Des Composés Similaires
- 2,4,5,8-Tetramethylquinoline
- 2,2,4-Trimethylhydroquinoline
- 8-R-1-Aryl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolines
Comparison: 2,4,6,8-Tetramethylquinoline is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity. Compared to 2,4,5,8-Tetramethylquinoline, it exhibits different substitution patterns that can lead to variations in its chemical behavior and applications. Similarly, 2,2,4-Trimethylhydroquinoline and 8-R-1-Aryl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolines have distinct structural features that differentiate them from this compound .
Propriétés
Numéro CAS |
49616-71-9 |
|---|---|
Formule moléculaire |
C13H15N |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2,4,6,8-tetramethylquinoline |
InChI |
InChI=1S/C13H15N/c1-8-5-10(3)13-12(6-8)9(2)7-11(4)14-13/h5-7H,1-4H3 |
Clé InChI |
KQVOXLMITIYKFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



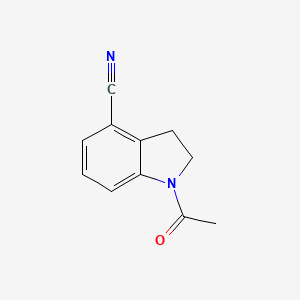

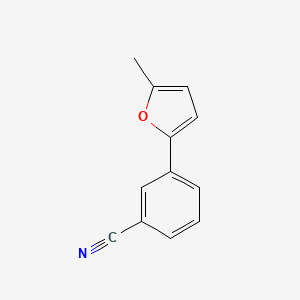
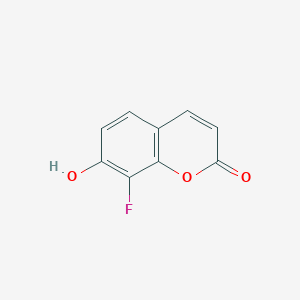

![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)
![3,4-Dihydro-2H-pyrano[3,2-b]quinoline](/img/structure/B11908903.png)
![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)

